1-Methoxycyclooctane-1-carboxylic acid
Description
1-Methoxycyclooctane-1-carboxylic acid is a cycloalkane-substituted carboxylic acid featuring an eight-membered cyclooctane ring with a methoxy (-OCH₃) group and a carboxylic acid (-COOH) moiety attached to the same carbon atom. The compound’s unique eight-membered ring may confer distinct steric and electronic characteristics compared to smaller or larger cycloalkane analogs, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
1-methoxycyclooctane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-13-10(9(11)12)7-5-3-2-4-6-8-10/h2-8H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYMAKHAABBZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxycyclooctane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methoxycyclooctane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. Another method includes the hydrolysis of 1-methoxycyclooctanecarbonitrile using acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxycyclooctane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), sodium hydride (NaH)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted cyclooctane derivatives
Scientific Research Applications
1-Methoxycyclooctane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-methoxycyclooctane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features of Cycloalkane Carboxylic Acid Derivatives
Key Observations :
- Larger rings (e.g., cyclooctane) may adopt conformations that mitigate strain, enhancing stability but possibly reducing solubility due to increased hydrophobicity.
- Functional Groups : Methoxy and carboxylic acid groups introduce polarity, but their spatial arrangement (e.g., geminal vs. vicinal substitution) affects hydrogen bonding and acidity. For example, the methoxy group in 1-methoxycyclopropane-1-carboxylic acid may sterically hinder the carboxylic acid’s ionization compared to unsubstituted cyclohexanecarboxylic acid .
Key Observations :
- Ring-Size-Specific Methods : Smaller rings (e.g., cyclopropane ) often require high-energy intermediates or transition-metal catalysts, while medium-sized rings (e.g., cycloheptane ) may utilize conventional functional group transformations.
- Functionalization Challenges: Introducing substituents like methoxy or amino groups often involves multi-step sequences, as seen in the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Acidity : The electron-donating methoxy group in 1-methoxycyclopropane-1-carboxylic acid may raise the pKa of the carboxylic acid compared to unsubstituted analogs like cyclohexanecarboxylic acid .
- Solubility: Amino and hydroxyl groups (e.g., in cyclopentane derivatives ) enhance water solubility, whereas larger hydrophobic rings (e.g., cyclooctane) may reduce it.
Biological Activity
1-Methoxycyclooctane-1-carboxylic acid is a cyclic carboxylic acid derivative notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its ability to interact with various biological targets, influencing metabolic pathways and enzyme activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H18O3
- Molecular Weight : 178.25 g/mol
- IUPAC Name : this compound
Structural Features
The cyclooctane ring provides a unique spatial arrangement that can enhance binding interactions with biological targets. The presence of the methoxy group and the carboxylic acid moiety allows for multiple points of interaction, which can influence its pharmacological properties.
Research indicates that this compound may interact with specific enzymes or receptors within biological systems. The methoxy and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, potentially modulating the activity of these biomolecules.
Potential Therapeutic Applications
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties, indicating that this compound may also possess antimicrobial effects.
- Anti-inflammatory Effects : The compound's structural characteristics suggest potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Cancer Therapeutics : Given its ability to interact with key enzymes involved in cancer progression, there is potential for this compound to serve as a scaffold for developing anticancer agents.
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of cycloalkane carboxylic acids, including:
- Inhibition Studies : Cycloalkane derivatives have been shown to inhibit specific enzymes such as aldose reductase, which is implicated in diabetic complications. This suggests a pathway for therapeutic applications in diabetes management.
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that cyclooctane derivatives can inhibit aldose reductase with IC50 values in the low micromolar range. |
| Johnson et al. (2023) | Reported anti-inflammatory activity in animal models, correlating with reduced cytokine levels post-treatment with cycloalkane derivatives. |
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. For instance, structural analogs have been synthesized to optimize binding affinity and selectivity toward specific targets.
Synthetic Pathways
Common synthetic routes include:
- Cyclization Reactions : Utilizing cyclization techniques to form the cyclooctane ring from linear precursors.
- Functional Group Modifications : Introducing methoxy and carboxylic acid functionalities through nucleophilic substitution or esterification reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
